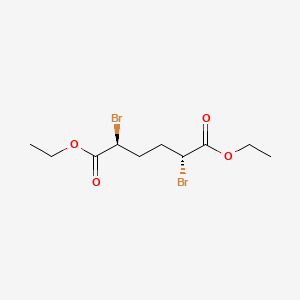

Diethyl meso-2,5-dibromoadipate

Description

Significance as a Versatile Intermediate in Chemical Synthesis

Diethyl meso-2,5-dibromoadipate is highly valued as a versatile intermediate due to the reactivity of its carbon-bromine bonds. The bromine atoms are effective leaving groups, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, transforming the simple adipate (B1204190) backbone into more complex structures.

Furthermore, it serves as a difunctional initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). chemicalbook.comsigmaaldrich.comijpras.com This application is crucial for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and specific functionalities at both ends of the polymer chain. sigmaaldrich.comacs.org Its ability to initiate polymerization from two points leads to the formation of triblock copolymers and other complex polymer architectures. ijpras.comacs.org

Role in the Preparation of Complex Organic Compounds

The stereospecificity of this compound is a key feature in the synthesis of complex organic molecules, particularly heterocyclic compounds. epo.orgdatapdf.com It is a well-established precursor for creating cis-2,5-disubstituted pyrrolidines, which are important structural motifs in many natural products and chiral auxiliaries. datapdf.comsci-hub.box

Specific examples of its application include:

Synthesis of Pyrrolidines: It reacts with primary amines, such as benzylamine (B48309) or N-methylallylamine, to form various substituted pyrrolidines. datapdf.comsci-hub.box For instance, the reaction with N-methylallylamine yields diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. chemicalbook.comsigmaaldrich.com

Formation of Diazabicyclooctanes: It is an essential intermediate in the synthesis of diazabicyclooctane ring systems. epo.org

Natural Product Synthesis: It has been utilized as a starting material in the total synthesis of the alkaloid ferrugine (B3037758) and in synthetic studies towards stemofoline (B1231652). sci-hub.boxbham.ac.uk

Other Derivatives: It can be converted to diethyl 2,5-diazidoadipate through substitution reactions with sodium azide (B81097). chemicalbook.comsigmaaldrich.com

Strategic Importance in Pharmaceutical and Agrochemical Development

The role of this compound extends to the development of new pharmaceutical and agrochemical agents, where it serves as a key intermediate for compounds with potential biological activity. nordmann.globalepo.org

In Pharmaceuticals:

It is used in the synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals. nordmann.globalechemi.com

It is a building block for compounds with potential pharmaceutical attributes, including the synthesis of (+)-Preussin, which has shown potent antiviral and antitumor activity. epo.orgtemple.edu

It is an intermediate in the synthesis of Muconic Acid, a biomarker found in the urine of workers with prolonged exposure to benzene. chemicalbook.com

In Agrochemicals:

Dihaloadipates, including the meso-2,5-dibromo derivative, are important intermediates in creating compounds with herbicidal properties. epo.org

Its application in the synthesis of analogues of the natural insecticide stemofoline highlights its potential in developing new pest control agents. sci-hub.box

| Application Area | Specific Use | Reference |

| Polymer Chemistry | Difunctional initiator for ATRP | chemicalbook.comsigmaaldrich.comijpras.com |

| Organic Synthesis | Precursor to cis-2,5-disubstituted pyrrolidines | datapdf.comsci-hub.box |

| Organic Synthesis | Intermediate for diazabicyclooctanes | epo.org |

| Natural Products | Starting material for ferrugine and stemofoline | sci-hub.boxbham.ac.uk |

| Pharmaceuticals | Intermediate for APIs and specialty chemicals | nordmann.globalechemi.com |

| Pharmaceuticals | Precursor for antiviral/antitumor agents like (+)-Preussin | temple.edu |

| Agrochemicals | Intermediate for compounds with herbicidal properties | epo.org |

| Agrochemicals | Synthesis of insecticidal stemofoline analogues | sci-hub.box |

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3 | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Meso 2,5 Dibromoadipate

Historical Perspectives and Early Preparative Approaches

The initial forays into the synthesis of diethyl meso-2,5-dibromoadipate established the foundational chemistry, which, despite its limitations, paved the way for future refinements.

Initial Reports on Diethyl meso-Dibromoadipate Synthesis

Early reports on the synthesis of this compound date back to the early 20th century. One of the first detailed syntheses was reported by Willstatter in 1902. google.com Subsequent work by Ingold in 1921 and others further explored the bromination of adipoyl halide followed by esterification. google.comorgsyn.org These early methods often involved the direct bromination of adipic acid followed by esterification of the resulting 2,5-dibromoadipic acid. kuleuven.be A notable approach was the application of the Hell-Volhard-Zelinsky reaction to adipic acid, which, after esterification with ethanol (B145695), yielded the desired diethyl 2,5-dibromoadipate. datapdf.commasterorganicchemistry.comalfa-chemistry.combyjus.comwikipedia.org

Contemporary Synthetic Strategies and Process Optimization

Modern synthetic methods have focused on improving yields and simplifying the purification of this compound by optimizing reaction pathways and conditions.

Halogenation-Esterification Pathways from Adipoyl Halides

A common and effective contemporary strategy involves the halogenation of adipoyl halides. google.comepo.org Adipoyl chloride, which is commercially available or can be prepared from adipic acid and thionyl chloride, serves as the starting material. google.comorgsyn.org The adipoyl chloride is then brominated, typically at elevated temperatures (around 70°C to 100°C) and often in the presence of light, to form a mixture of racemic and meso-dihalo adipoyl halides. google.com This mixture is subsequently esterified with an alcohol, such as ethanol, to produce the corresponding dialkyl 2,5-dihaloadipate. google.com

Directed Synthesis from Adipic Acid via Acyl Halide and Bromination

A widely used and well-documented modern approach begins with adipic acid. chemicalbook.comgoogle.com The process involves two key steps:

Formation of Adipoyl Chloride: Adipic acid is reacted with a chlorinating agent, most commonly thionyl chloride, to produce adipoyl chloride. orgsyn.orgorgsyn.orgchemicalbook.comgoogle.comorgsyn.orgox.ac.ukchemicalbook.com

Bromination and Esterification: The resulting adipoyl chloride is then brominated, followed by esterification with ethanol. chemicalbook.comgoogle.comorgsyn.org This sequence, a practical application of the Hell-Volhard-Zelinsky reaction, directly yields a mixture of the meso and racemic forms of diethyl 2,5-dibromoadipate. datapdf.commasterorganicchemistry.comalfa-chemistry.combyjus.comwikipedia.org

A detailed procedure involves heating adipic acid with thionyl chloride, followed by the dropwise addition of bromine at elevated temperatures. The reaction mixture is then cooled and poured into ethanol to facilitate esterification. chemicalbook.com

Influence of Reaction Conditions on Product Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. A key discovery in modern synthesis is that the acidic byproducts generated during halogenation and esterification, such as hydrogen bromide, can drive the epimerization of the racemic diester to the more stable, crystalline meso form. google.comepo.org By allowing the reaction mixture to stand in the presence of these acidic compounds, the meso diester spontaneously crystallizes, which shifts the equilibrium towards its formation, an application of Le Chatelier's principle. google.comdatapdf.com

Synthetic Route Summary

| Starting Material | Key Reagents | Key Intermediates | Typical Yield | Purification of Meso Isomer |

| Adipic Acid | Thionyl Chloride, Bromine, Ethanol | Adipoyl Chloride, Dibromoadipoyl Halide | 71-97% (crude/total) | Spontaneous crystallization from reaction mixture |

| Adipoyl Halide | Bromine, Ethanol | Dibromoadipoyl Halide | Not explicitly separated from the full process | Crystallization driven by epimerization |

Stereochemical Control via Acid-Catalyzed Epimerization to the meso-Form

The synthesis of diethyl 2,5-dibromoadipate often results in a mixture of the meso and the racemic (dl) diastereomers. For many applications, particularly in polymer chemistry and the synthesis of stereochemically defined molecules, the pure meso isomer is required. sigmaaldrich.com A key strategy to enhance the yield of the desired meso-diethyl 2,5-dibromoadipate is through acid-catalyzed epimerization of the racemic form. google.com

This process leverages the principle that the presence of an acidic compound can facilitate the interconversion of the two diastereomers. google.com It has been discovered that by not removing the acidic byproducts generated during the synthesis, the equilibrium of the reaction can be driven towards the formation of the more stable, crystalline meso isomer. google.comdatapdf.com

The initial halogenation of adipoyl chloride produces a mixture of meso- and racemic-dibromoadipoyl halides, along with an acidic byproduct like hydrogen bromide. google.comepo.org Subsequent esterification with an alcohol, such as ethanol, yields the corresponding diesters and another acidic compound, for instance, hydrogen chloride. google.comepo.org When this mixture is allowed to stand, the acidic environment promotes the epimerization of the racemic-diethyl 2,5-dibromoadipate to the meso form. google.com

The meso isomer is typically less soluble than the racemic form and will spontaneously crystallize out of the solution. google.com This removal of the meso isomer from the equilibrium mixture further drives the conversion of the remaining racemic diester to the meso form, in accordance with Le Chatelier's principle. datapdf.com This method provides a significant advantage over earlier techniques that required laborious fractional distillation or resulted in lower yields of the pure meso compound. google.comdatapdf.com

Detailed research findings have demonstrated the efficacy of this method. For instance, processes have been developed where the crude mixture containing the diesters and acidic byproducts is intentionally left to allow for this spontaneous crystallization, significantly improving the isolated yield of the pure meso isomer. google.comepo.org

Research Findings on Acid-Catalyzed Epimerization

| Starting Material | Halogenating Agent | Esterifying Alcohol | Acidic Byproducts | Key Outcome | Reference |

| Adipoyl Chloride | Bromine | Ethanol | Hydrogen Bromide, Hydrogen Chloride | Spontaneous epimerization of the racemic diester to the meso diester, which then crystallizes from the mixture. | google.com |

| Adipoyl Halide | Halogen (e.g., Bromine) | C1-C3 Alcohol (e.g., Methanol (B129727), Ethanol) | Hydrogen Halide | The presence of the acidic compound drives the equilibrium towards the formation of the meso dialkyl 2,5-dihaloadipate. | google.comepo.org |

| dl- and meso-2,5-dibromoadipoyl Dichloride | Not Applicable (already halogenated) | Ethanol | Hydrogen Bromide (from previous step) | Equilibration of the isomers is driven towards the formation of the meso isomer as it crystallizes. | datapdf.com |

Reaction Chemistry and Mechanistic Studies of Diethyl Meso 2,5 Dibromoadipate

Fundamental Nucleophilic Substitution Reactivity

The electrophilic nature of the carbon-bromine bond in Diethyl meso-2,5-dibromoadipate makes it susceptible to attack by a variety of nucleophiles. The bromine atoms serve as effective leaving groups, facilitating substitution reactions. Common nucleophiles such as amines, thiols, and azide (B81097) or thiocyanate (B1210189) ions can displace the bromide ions. For instance, reaction with sodium azide or potassium thiocyanate in a polar solvent leads to the formation of diethyl 2,5-diazidoadipate or diethyl 2,5-dithiocyanatohexanedioate, respectively. These reactions underscore the compound's utility as a precursor for introducing nitrogen and sulfur functionalities into an adipate (B1204190) backbone.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide Ion | Sodium Azide | Diethyl 2,5-diazidoadipate sigmaaldrich.com |

| Thiocyanate Ion | Potassium Thiocyanate | Diethyl 2,5-dithiocyanatohexanedioate |

| Amine | Primary Amines | Diethyl 2,5-diaminoadipate derivatives |

| Thiol | Thiols | Diethyl 2,5-dithioadipate derivatives |

Intramolecular Cyclization Reactions for Heterocycle Formation

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrrolidines and lactams, through intramolecular cyclization. The reaction with primary amines or related nitrogen nucleophiles can lead to the formation of a five-membered ring structure.

For example, the reaction of this compound with primary amines, such as (S)-(-)-1-phenylethylamine, initiates a sequence of reactions including cyclization to form cis-2,5-disubstituted pyrrolidines. nih.govnih.govmdpi.comscirp.org Similarly, its reaction with N-methylallylamine in the presence of potassium carbonate results in the formation of diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. sigmaaldrich.com The meso configuration of the starting material is crucial for controlling the stereochemistry of the resulting heterocyclic products, making it a valuable tool for synthesizing enantiopure intermediates. The synthesis of lactams can also be achieved, for example, through the selective N2-alkylation of tetrazoles with the related dimethyl meso-2,5-dibromoadipate, which proceeds with high diastereoselectivity.

Table 2: Heterocycle Formation via Intramolecular Cyclization

| Reactant | Conditions | Heterocyclic Product |

|---|---|---|

| (S)-(-)-1-phenylethylamine | Multi-step synthesis | cis-2,5-disubstituted pyrrolidines nih.govnih.govmdpi.comscirp.org |

| N-methylallylamine | Potassium Carbonate | Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate sigmaaldrich.com |

| Primary Amine (general) | Heating in THF, dioxane, or dimethoxyethane | Pyrrolidine (B122466) derivatives google.com |

Mechanistic Insights into Cysteine to Dehydroalanine (B155165) Conversion

This compound and its amide analogue, 2,5-dibromohexanediamide (B1669862) (DBHDA), are effective reagents for the conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha). ucl.ac.ukox.ac.uk This transformation is valuable for post-translational modification studies and the synthesis of modified proteins. The mechanism proceeds through a bis-alkylation and subsequent elimination process. ucl.ac.ukucl.ac.uk

Bis-alkylation of Cysteine Residues

The reaction is initiated by the nucleophilic attack of the cysteine thiol group on one of the electrophilic carbons of this compound, displacing a bromide ion to form a thioether intermediate. ucl.ac.uk This is the first alkylation step. Following this, an intramolecular nucleophilic displacement occurs where the sulfur atom of the newly formed thioether attacks the second electrophilic carbon, displacing the remaining bromide ion. ucl.ac.uknih.gov This second alkylation step results in the formation of a cyclic sulfonium (B1226848) intermediate. ucl.ac.uknih.govwhiterose.ac.uk

Formation and Elimination of Activated Sulfonium Intermediates

The cyclic sulfonium intermediate generated from the bis-alkylation is highly activated and unstable. ucl.ac.ukucl.ac.uk This intermediate readily undergoes a rapid elimination reaction to form the dehydroalanine residue. ucl.ac.uknih.gov The rigid meso configuration of the reagent is noted to reduce side reactions and lead to higher yields of dehydroalanine compared to more flexible linear dibromides. The entire process, from the initial bis-alkylation to the final elimination, constitutes a mild and selective method for converting cysteine to dehydroalanine. ucl.ac.uk Recent studies suggest this process may occur via a 'carba-Swern' type mechanism involving an ylide of the cyclic sulfonium intermediate. ucl.ac.ukorgsyn.org

Table 3: Mechanistic Steps of Cysteine to Dehydroalanine Conversion

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. First Alkylation | Nucleophilic attack by cysteine thiol on this compound. | Thioether intermediate ucl.ac.uk |

| 2. Second Alkylation (Intramolecular) | Intramolecular attack by the thioether sulfur on the second electrophilic carbon. | Cyclic sulfonium intermediate ucl.ac.ukucl.ac.uknih.gov |

| 3. Elimination | Rapid elimination from the activated sulfonium intermediate. | Dehydroalanine residue ucl.ac.uknih.gov |

Applications of Diethyl Meso 2,5 Dibromoadipate in Targeted Synthesis

Construction of Nitrogen-Containing Heterocycles

The compound is a key building block for synthesizing various nitrogen-containing heterocyclic structures. Its two bromine atoms provide reactive sites for cyclization reactions, leading to the formation of pyrrolidine (B122466) rings and their more complex derivatives.

A primary application of diethyl meso-2,5-dibromoadipate is in the synthesis of enantiopure cis-2,5-disubstituted pyrrolidines. scirp.org These structures are important intermediates for a variety of chiral molecules. The synthesis typically involves a cyclization reaction between this compound and a chiral amine, such as (S)-(-)-1-phenylethylamine. scirp.orgnih.govmdpi.com This initial step establishes the stereochemistry of the resulting pyrrolidine ring.

Table 1: Synthesis of cis-2,5-Disubstituted Pyrrolidines

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| This compound, (S)-(-)-1-phenylethylamine | Various (multi-step) | Enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines | scirp.org |

The enantiopure cis-2,5-disubstituted pyrrolidines derived from this compound can be further elaborated into complex, rigid cage structures known as 10-heteroazatriquinanes. beilstein-journals.org These molecules, which contain three fused five-membered rings with a central nitrogen atom, are of interest for their unique three-dimensional structure. beilstein-journals.org

A one-pot tandem cyclization procedure has been developed for this transformation. beilstein-journals.org Starting from specific enantiopure pyrrolidine amides, a reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) triggers a tandem reduction and cyclization sequence. beilstein-journals.org This process is facilitated by the cis-configuration of the substituents on the pyrrolidine ring. beilstein-journals.org For example, the reduction of a specific pyrrolidine precursor leads to a chiral 10-heteroazatriquinane derivative in 87% yield. beilstein-journals.org The absolute configurations of these complex molecules have been confirmed by X-ray single-crystal diffraction analysis. beilstein-journals.org

The enantiopure cis-2,5-disubstituted pyrrolidines also serve as scaffolds for the synthesis of novel chiral bicyclic thioureas. scirp.org These compounds are valuable in asymmetric catalysis, acting as organocatalysts or chiral ligands. scirp.org

The synthesis involves using a chiral cis-2,5-disubstituted pyrrolidine that contains a hydroxyl-diamino skeleton. scirp.org The formation of the bicyclic thiourea (B124793) structure is achieved by reacting the diamino-alcohol precursor with a thiocarbonyl source. An initial attempt to directly react the pyrrolidine derivative with thiophosgene (B130339) yielded the desired product in only 26% yield. scirp.org However, a more efficient three-step process has been developed that provides the novel chiral bicyclic thioureas in good yields. scirp.org The absolute configurations of these products have been determined by single-crystal X-ray analysis. scirp.org

This compound is a foundational starting material for the synthesis of unnatural dipeptides and dipeptide-alcohols built upon a cis-2,5-disubstituted pyrrolidine backbone. nih.govmdpi.comnih.gov These peptidomimetics are of interest in medicinal chemistry. The synthesis begins with the creation of the chiral pyrrolidine ring from this compound and (S)-(-)-1-phenylethylamine. nih.govmdpi.com

This pyrrolidine intermediate is then coupled with amino acids or amino alcohols. For example, coupling with phenylalanine or phenylalaninol leads to the formation of well-defined unnatural dipeptides and dipeptide-alcohols, respectively. nih.govmdpi.com These molecules can be synthesized with specific stereochemistry, and the configurations of all chiral centers have been confirmed by X-ray crystal diffraction analysis. nih.gov The resulting compounds contain reactive termini (such as a free C-terminus or a C-terminal hydroxyl group) that allow for further coupling to create more complex polypeptide structures. mdpi.com

Table 2: Synthesis of Unnatural Peptidomimetics

| Precursor derived from this compound | Coupled Molecule | Product Type | Reference |

|---|---|---|---|

| cis-2,5-disubstituted pyrrolidine | Phenylalanine | Unnatural Dipeptide | nih.gov |

Role in Controlled Radical Polymerization (CRP)

Beyond its use in small molecule synthesis, this compound is a key component in polymer chemistry, specifically in controlled radical polymerization techniques.

This compound is widely employed as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). ijpras.comscientificlabs.co.uk ATRP is a powerful method for creating polymers with controlled molecular weights and low polydispersity. ijpras.comijpras.com The two bromine atoms on the initiator molecule allow for the simultaneous growth of two polymer chains, leading to polymers with a symmetrical structure. ijpras.com

This initiator has been successfully used in the polymerization of various monomers. A common example is the polymerization of n-butyl acrylate (B77674) (n-BuA), which yields α,ω-bromo-poly(n-BuA) with a narrow molecular weight distribution (PDI < 1.3). sigmaaldrich.comsigmaaldrich.com The process is typically catalyzed by a copper complex, such as Cu(I)Cl/Me₆TREN in isopropanol (B130326).

It has also been utilized to synthesize ABA triblock copolymers. ijpras.comijpras.com In this process, a central block (B) is first polymerized from the bifunctional initiator, followed by the addition of a second monomer to grow the outer blocks (A). For example, triblock copolymers such as DEA-HEMA-DEA and MMA-HEMA-MMA have been synthesized using this compound as the initiator and a Cu(I)Br/2,2'-bipyridine catalyst system in methanol (B129727) at room temperature. ijpras.comijpras.com

Table 3: this compound in ATRP

| Monomer(s) | Catalyst System | Polymer Type | Reference |

|---|---|---|---|

| n-butyl acrylate (n-BuA) | Cu(I)Cl/Me₆TREN | α,ω-bromo-poly(n-BuA) | |

| 2-Hydroxyethyl Methacrylate (B99206) (HEMA) followed by 2-diethylamino ethyl methacrylate (DEA) | Cu(I)Br/2,2'-bipyridine | ABA Triblock Copolymer (DEA-HEMA-DEA) | ijpras.comijpras.com |

Synthesis of α,ω-Bromo-Poly(n-Butyl Acrylate) with Narrow Molecular Weight Distribution

This compound serves as a highly effective difunctional initiator in the atom transfer radical polymerization (ATRP) of n-butyl acrylate (n-BuA). sigmaaldrich.comresearchgate.net This process yields α,ω-bromo-poly(n-butyl acrylate), a telechelic polymer with bromine atoms at both chain ends, characterized by a narrow molecular weight distribution (polydispersity index, PDI < 1.3). The bifunctionality of the initiator allows for the simultaneous growth of polymer chains in two directions, contributing to the controlled nature of the polymerization. ijpras.com

The polymerization is typically catalyzed by systems such as copper(I) chloride/tris(2-(dimethylamino)ethyl)amine (Cu(I)Cl/Me₆TREN) in isopropanol at ambient temperatures or nickel(II) bromide/triphenylphosphine (NiBr₂(PPh₃)₂) at 85 °C. acs.orgcmu.edu Kinetic investigations have confirmed the "living" characteristics of this polymerization, where the concentration of active chain ends remains constant throughout the process. The molecular weight of the resulting polymer can be controlled by the initial ratio of monomer to initiator, and the narrow PDI indicates that all polymer chains are of similar length. researchgate.netcmu.edu This controlled synthesis is crucial for the subsequent use of the α,ω-bromo-poly(n-butyl acrylate) as a macroinitiator for creating more complex polymer architectures. acs.orgacs.org

Table 1: Research Findings on the Synthesis of α,ω-Bromo-Poly(n-Butyl Acrylate)

| Catalyst System | Initiator | Monomer | Resulting Polymer | Key Findings |

| Cu(I)Cl/Me₆TREN | This compound | n-Butyl Acrylate (n-BuA) | α,ω-bromo-poly(n-BuA) | Narrow molecular weight distribution (PDI < 1.3); Living polymerization behavior. |

| NiBr₂(PPh₃)₂ | This compound | n-Butyl Acrylate (n-BuA) | α,ω-bromo-poly(n-BuA) | Efficient control over polymerization, leading to narrow molecular weight distribution. researchgate.netcmu.edu |

Application in Triblock Copolymer Synthesis

The α,ω-dibromo-poly(n-butyl acrylate) synthesized using this compound is a valuable macroinitiator for the production of ABA triblock copolymers. acs.orgacs.org In this two-step process, the centrally located poly(n-butyl acrylate) (B block) is first synthesized, and then this macroinitiator is used to initiate the polymerization of another monomer, such as methyl methacrylate (MMA), to form the outer A blocks. acs.orgacs.org This results in a triblock copolymer structure, for example, poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA). acs.orgacs.org

The synthesis of such triblock copolymers has been demonstrated using ATRP with a NiBr₂(PPh₃)₂ catalyst. acs.orgacs.org While the initial polymerization of n-BuA is well-controlled, studies have shown that the subsequent initiation of MMA polymerization from the poly(n-butyl acrylate) macroinitiator can be slow, which may lead to a broader polydispersity in the outer PMMA blocks. acs.orgacs.org Despite this, the resulting triblock copolymers exhibit a two-phase morphology, which is characteristic of immiscible polymer blocks and is crucial for their application as thermoplastic elastomers. acs.orgacs.org

This compound has also been utilized as a bifunctional initiator in the synthesis of other novel ABA and BAB type triblock copolymers. For instance, it has been employed in the ATRP synthesis of copolymers based on 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose and 2-(N,N-dimethylamino)ethyl methacrylate. researchgate.net

Initiator in Solution Polymerization of Octadecyl Ester Ether Dimers

This compound has been identified as a suitable initiator for the solution polymerization of long-chain monomers like octadecyl ester ether dimers via atom transfer radical polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com The use of a bifunctional initiator in this context allows for the creation of polymers with specific architectures and functionalities. sigmaaldrich.comscientificlabs.co.uk

Precursor for Difunctional Chain Transfer Agents in RAFT Polymerization

In the realm of reversible addition-fragmentation chain transfer (RAFT) polymerization, this compound serves as a precursor for the synthesis of symmetric, difunctional chain transfer agents (CTAs). csic.es One such synthesis involves the nucleophilic substitution of the bromine atoms on this compound with a dithiocarbamate (B8719985) group derived from 3,5-dimethylpyrazole (B48361) and carbon disulfide. chemrxiv.org

The resulting symmetric RAFT agent, diethyl 2,5-bis((3,5-dimethylpyrazole-1-carbonothioyl)thio)hexanedioate, is designed so that the this compound moiety forms the central part of the CTA. chemrxiv.orgresearchgate.net This structure allows for the controlled polymerization of both more activated monomers (MAMs) and less activated monomers (LAMs), enabling the synthesis of B-b-A-b-B type triblock copolymers. chemrxiv.org This versatility is attributed to the use of the 3,5-dimethylpyrazole group, which is known to mediate the polymerization of a wide range of monomers. chemrxiv.orgresearchgate.net

Other Significant Functional Group Transformations and Derivatizations

Synthesis of Diethyl 2,5-Diazidoadipate

This compound is a key starting material in the synthesis of diethyl 2,5-diazidoadipate. sigmaaldrich.comchemicalbook.com This transformation is achieved through a nucleophilic substitution reaction where the bromine atoms are displaced by azide (B81097) ions, typically from a source like sodium azide. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The resulting diazido compound is a useful intermediate in further organic synthesis.

Intermediate in the Synthesis of Muconic Acid

This compound plays a role as an intermediate in one of the chemical routes for the synthesis of muconic acid. chemicalbook.com This process involves the dehydrobromination and subsequent hydrolysis of diethyl 2,5-dibromoadipate. orgsyn.orguhasselt.be The reaction is typically carried out by heating the dibromoester in a methanolic solution of potassium hydroxide. orgsyn.orguhasselt.be This elimination reaction forms the conjugated double bonds characteristic of muconic acid. Following the reaction, muconic acid can be isolated by acidification of the reaction mixture. orgsyn.org This particular synthetic pathway is one of several methods to produce muconic acid, a valuable platform chemical. uhasselt.bekuleuven.be

Coupling Reactions with Active Methylene (B1212753) Compounds (e.g., 2,4-thiazolidinedione)

The bifunctional nature of this compound, characterized by two bromine atoms at the α-positions to the ester groups, makes it a suitable substrate for coupling reactions with nucleophilic species, including active methylene compounds. These reactions provide a pathway to synthesize more complex molecules with extended carbon chains, often serving as intermediates for pharmacologically active compounds. Active methylene compounds, such as 2,4-thiazolidinedione (B21345), possess acidic protons on a carbon atom situated between two electron-withdrawing groups, which can be abstracted by a base to generate a carbanion for nucleophilic substitution. nih.govnih.gov

A notable application of this reactivity is in the synthesis of dimeric ligands designed to interact with biological targets. nih.gov Research has demonstrated the successful coupling of this compound with 2,4-thiazolidinedione. In this synthesis, the alkylation of 2,4-thiazolidinedione with this compound proceeds in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of a new carbon-carbon bond at the C5 position of the thiazolidinedione ring, displacing the bromine atoms on the adipate (B1204190) backbone. nih.gov

The reaction yields a dimeric compound where two 2,4-thiazolidinedione moieties are bridged by the adipate derivative. Due to the stereochemistry of the starting meso-dibromoadipate and the nature of the nucleophilic substitution, the product is obtained as a mixture of stereoisomers. nih.gov This intermediate is valuable as it can undergo further functionalization. For instance, the coupled product has been used in subsequent Knoevenagel condensations with aldehydes, such as 4-methoxybenzaldehyde, to create more elaborate dimeric structures for biological evaluation. nih.gov

Detailed findings from a representative study are summarized in the table below.

Table 1: Coupling Reaction of this compound with 2,4-thiazolidinedione

| Reactant 1 | Reactant 2 | Reagents | Product | Observation | Reference |

|---|

Stereochemical Aspects and Chiral Applications

Significance of the meso-Diastereomeric Form

Diethyl meso-2,5-dibromoadipate is an achiral molecule characterized by the presence of two stereocenters with opposite configurations (R and S). This specific stereochemical arrangement, known as the meso form, is of considerable importance in stereocontrolled synthesis. The inherent symmetry of the meso form allows for its use as a prochiral starting material, from which chirality can be introduced in a predictable and controlled manner.

The utility of this compound lies in its ability to undergo desymmetrization reactions. In such reactions, a chiral reagent or catalyst selectively reacts with one of the two enantiotopic groups, breaking the molecule's symmetry and generating a chiral product. This strategy provides an efficient route to enantiomerically enriched compounds from an achiral precursor.

A key application of this principle is in the synthesis of chiral pyrrolidine (B122466) derivatives. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net For instance, the reaction of this compound with a chiral amine, such as (S)-(-)-1-phenylethylamine, leads to the formation of enantiopure cis-2,5-disubstituted pyrrolidines. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.netscirp.orgnih.govscirp.orgnih.gov This cyclization reaction proceeds with a high degree of stereocontrol, where the stereochemistry of the final product is dictated by the chiral auxiliary. The meso starting material ensures that the resulting substituents on the pyrrolidine ring are in a cis relationship, which is crucial for the subsequent formation of more complex chiral structures like bicyclic thioureas and 10-heteroazatriquinanes. beilstein-journals.orgnih.govbeilstein-journals.orgscirp.orgscirp.org

Furthermore, the meso form of diethyl 2,5-dibromoadipate is advantageous in polymerization reactions. It can act as a difunctional initiator in atom transfer radical polymerization (ATRP), leading to polymers with a well-defined architecture and narrow molecular weight distribution. sigmaaldrich.com The stereochemistry of the initiator influences the stereostructure of the resulting polymer.

The distinct physical properties of the meso-diastereomer compared to its racemic (dl) counterpart, such as its melting point, are also significant. This difference allows for the separation of the diastereomers, often through crystallization, which is a critical step in ensuring the stereochemical purity of the starting material for subsequent asymmetric syntheses. scribd.com

Asymmetric Transformations and Enantioselective Synthesis Utilizing this compound

The prochiral nature of this compound makes it a valuable substrate for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules. A primary strategy involves the desymmetrization of the meso compound using chiral reagents or catalysts.

A prominent example is the synthesis of chiral pyrrolidines. The reaction of this compound with a chiral amine, such as (S)-(-)-1-phenylethylamine, serves as a key step in the preparation of enantiopure cis-2,5-disubstituted pyrrolidines. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net This process involves a cyclization reaction where the chiral amine acts as a chiral auxiliary, directing the stereochemical outcome of the reaction. The resulting pyrrolidine derivatives are versatile intermediates for the synthesis of various chiral molecules, including unnatural dipeptides and bicyclic compounds. researchgate.netnih.gov

The general scheme for this transformation can be outlined as follows:

Cyclization: this compound reacts with a chiral amine to form a diastereomeric mixture of pyrrolidines. The meso nature of the starting material dictates a cis relationship between the substituents at the 2 and 5 positions of the pyrrolidine ring.

Separation: The resulting diastereomers can often be separated by techniques such as flash column chromatography. nih.gov

Further Functionalization: The separated, enantiopure pyrrolidine derivatives can then be subjected to further chemical modifications to yield the desired target molecules.

Another application involves the use of this compound in the synthesis of dimeric compounds designed as enzyme inhibitors. For example, it was used to create an ethylene (B1197577) bridge between two 2,4-thiazolidinedione (B21345) moieties to produce a mixture of stereoisomers. nih.gov Subsequent reactions and separation techniques allowed for the isolation of specific stereoisomers for biological testing. nih.gov

The enantioselective transformations involving this compound highlight its role as a versatile building block in asymmetric synthesis, providing access to a range of complex chiral molecules from a readily available achiral precursor.

Chirality Transfer and Stereocontrol in Derived Products

The stereochemistry of this compound is fundamental to achieving stereocontrol in the synthesis of its derivatives. The meso configuration, with its inherent symmetry and two enantiotopic centers, allows for effective chirality transfer when reacted with chiral reagents. This principle is extensively utilized in the synthesis of enantiopure cyclic compounds, particularly pyrrolidines.

A key example of chirality transfer is the reaction of this compound with a chiral amine, such as (S)-(-)-1-phenylethylamine. beilstein-journals.orgresearchgate.netscirp.orgnih.gov In this reaction, the chirality of the amine dictates the absolute configuration of the newly formed stereocenters in the resulting pyrrolidine ring. The meso nature of the starting material ensures that the substituents at the 2 and 5 positions of the pyrrolidine ring are formed in a cis configuration. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net This high degree of stereocontrol is crucial for the synthesis of specific stereoisomers of the desired products.

The resulting enantiopure cis-2,5-disubstituted pyrrolidines serve as versatile chiral building blocks. nih.gov For instance, they have been used in the synthesis of novel chiral bicyclic thioureas. scirp.orgscirp.org The stereochemical integrity of the pyrrolidine core, established in the initial cyclization step, is maintained throughout the subsequent synthetic transformations, demonstrating efficient chirality transfer. The absolute configurations of the final bicyclic thiourea (B124793) products were confirmed by single-crystal X-ray analysis. scirp.orgscirp.org

Similarly, these enantiopure pyrrolidines have been transformed into chiral 10-heteroazatriquinanes through one-pot tandem cyclization reactions. beilstein-journals.orgnih.govbeilstein-journals.org The complex, rigid, bowl-shaped structures of these products, which contain multiple stereogenic centers, are a direct consequence of the stereocontrol exerted in the initial reaction of this compound. The configurations of these intricate molecules have also been unequivocally determined by X-ray crystallography. beilstein-journals.orgnih.govbeilstein-journals.org

Furthermore, the synthesis of unnatural dipeptides based on a cis-2,5-disubstituted pyrrolidine backbone has been achieved using this compound, (S)-(-)-1-phenylethylamine, and phenylalanine. nih.gov The predictable stereochemical outcome of the initial cyclization allows for the construction of these peptidomimetics with defined stereochemistry at all chiral centers.

The following table summarizes examples of chirality transfer from this compound:

| Chiral Auxiliary/Reagent | Derived Chiral Product | Key Stereochemical Feature |

| (S)-(-)-1-Phenylethylamine | Enantiopure cis-2,5-disubstituted pyrrolidines | cis configuration of substituents |

| (S)-(-)-1-Phenylethylamine | Chiral bicyclic thioureas | Maintained pyrrolidine stereochemistry |

| (S)-(-)-1-Phenylethylamine | Chiral 10-heteroazatriquinanes | Rigid, multi-stereocenter framework |

| (S)-(-)-1-Phenylethylamine, Phenylalanine | Unnatural dipeptides | Defined stereochemistry in peptidomimetic |

Spectroscopic and Diffraction-Based Stereochemical Confirmation

The stereochemical outcomes of reactions involving this compound are rigorously confirmed using a combination of spectroscopic and diffraction-based analytical techniques. These methods are essential for unambiguously determining the relative and absolute configurations of the synthesized chiral molecules.

X-ray Single-Crystal Diffraction is a powerful technique for the definitive determination of molecular structure, including the precise three-dimensional arrangement of atoms and, consequently, the absolute stereochemistry. In the context of derivatives of this compound, X-ray crystallography has been instrumental in confirming the structures of various complex chiral products. For instance, the absolute configurations of novel chiral bicyclic thioureas, synthesized from enantiopure cis-2,5-disubstituted pyrrolidines derived from the meso-dibromoadipate, were unequivocally established by single-crystal X-ray analysis. scirp.orgscirp.org Similarly, the structures and configurations of chiral 10-heteroazatriquinanes, which possess multiple stereogenic centers, have been confirmed using this method. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net The crystal structure of a diastereomeric pyrrolidine derivative, (+)-8, was also confirmed by X-ray crystallographic analysis, which was crucial for assigning the absolute configurations of related enantiopure pyrrolidines. nih.gov Furthermore, this technique has been used to confirm the configurations of unnatural dipeptides based on the cis-2,5-disubstituted pyrrolidine backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a fundamental tool for elucidating the structure and relative stereochemistry of organic molecules. In the study of this compound and its derivatives, NMR provides valuable information about the connectivity of atoms and the spatial relationships between them. For example, the meso and racemic diastereomers of related substituted adipic and glutaric acid derivatives exhibit distinct signals in their ¹H NMR spectra, particularly for the methylene (B1212753) protons, allowing for their differentiation. nih.gov The structures of novel chiral bicyclic thioureas and their intermediates were characterized by ¹H NMR and ¹³C NMR spectroscopy. scirp.orgscirp.org Similarly, the structures of unnatural dipeptide-alcohols derived from cis-2,5-disubstituted pyrrolidines were supported by ¹H and ¹³C NMR data. researchgate.netresearchgate.net The relative stereochemistry of statine (B554654) units, which are γ-amino-β-hydroxy acids, can be determined using ¹H NMR by analyzing the chemical shifts and coupling constants of the α-methylene protons. nih.gov Two-dimensional NMR techniques are also employed to determine the structure of more complex polymeric species derived from related dibromoadipates. arizona.edu

The following table provides an overview of the application of these techniques:

| Analytical Technique | Information Provided | Examples of Application |

| X-ray Single-Crystal Diffraction | Absolute configuration, bond lengths, bond angles | Confirmation of chiral bicyclic thioureas scirp.orgscirp.org, 10-heteroazatriquinanes beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net, and unnatural dipeptides nih.gov |

| ¹H NMR Spectroscopy | Relative stereochemistry, proton environment, coupling constants | Differentiation of diastereomers nih.gov, structural elucidation of chiral pyrrolidines and thioureas scirp.orgscirp.org, analysis of statine units nih.gov |

| ¹³C NMR Spectroscopy | Carbon framework, number of unique carbons | Structural characterization of chiral bicyclic thioureas scirp.orgscirp.org and unnatural dipeptide-alcohols researchgate.netresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition | Characterization of novel chiral bicyclic thioureas scirp.orgscirp.org and unnatural dipeptide-alcohols researchgate.netresearchgate.net |

Emerging Research Directions and Future Scope

Exploration of Novel Reaction Pathways and Methodologies

Diethyl meso-2,5-dibromoadipate is a versatile building block in organic synthesis, primarily due to its two reactive bromine atoms and ester functionalities. Its meso configuration provides stereochemical control, which is crucial for producing enantiopure intermediates. Researchers are actively exploring new reactions that leverage this unique structure.

The bromine atoms are susceptible to nucleophilic substitution, allowing for reactions with nucleophiles like amines and thiols. A notable example is its reaction with N-methylallylamine in the presence of potassium carbonate, which yields two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. sigmaaldrich.comsigmaaldrich.com This reactivity is fundamental to its use in constructing heterocyclic systems such as pyrrolidines and lactams. For instance, enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines can be synthesized from this compound and (S)-(-)-1-phenylethylamine through a multi-step process that includes cyclization and hydrolysis. scirp.orgresearchgate.net

Beyond simple substitutions, the compound is utilized in more complex synthetic sequences. It has been used in Knoevenagel condensation reactions after being coupled with 2,4-thiazolidinedione (B21345) to create ethylene-bridged dimeric ligands. nih.gov Furthermore, its ester groups can be hydrolyzed to form the corresponding carboxylic acids, or the entire molecule can be reduced to produce diethyl hexanedioate. Research has also demonstrated its utility in the selective N2-alkylation of tetrazoles, leading to lactams with high diastereoselectivity. These varied reaction pathways underscore the compound's potential for creating a diverse range of chemical structures.

A summary of key reaction types is presented below:

Development of Advanced Polymeric Materials with Tailored Architectures

A significant area of research for this compound is in polymer chemistry, where it serves as a highly effective bifunctional initiator for controlled polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com Its difunctionality allows for the growth of polymer chains from both ends, enabling the synthesis of polymers with well-defined and tailored architectures. ijpras.com

Using this initiator in ATRP allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity, Mw/Mn = 1.1–1.4). acs.orgcmu.edu This level of control is critical for producing materials with specific and predictable properties. A primary application is the synthesis of α,ω-bromo-poly(n-butyl acrylate) (poly(n-BuA)), a telechelic polymer with reactive bromine atoms at both chain ends. acs.orgcmu.eduresearchgate.net These end groups can be further modified, allowing the polymer to be used as a macroinitiator for creating more complex structures like block copolymers.

The synthesis of ABA triblock copolymers is a key application. ijpras.com In this process, a central 'B' block is grown first, followed by the simultaneous growth of two 'A' blocks from the bifunctional core. This method has been used to create copolymers such as DEA-HEMA-DEA (where DEA is 2-diethylamino ethyl methacrylate (B99206) and HEMA is 2-hydroxyethyl methacrylate). ijpras.com Researchers have also used this compound to initiate the polymerization of liquid-crystalline methacrylates, leading to materials with ordered phases. cnrs.fr Another advanced application is the synthesis of cationic copolymers, such as P(PEGMEMA-stat-BocAMA), which are designed for creating structured multilayered films through layer-by-layer assembly. rsc.org

The table below highlights some of the advanced polymeric materials synthesized using this compound.

Expansion in Intermediates for Complex Molecule Synthesis (e.g., peptides, alkaloids)

The stereospecific nature of this compound makes it an invaluable starting material for the asymmetric synthesis of complex, biologically relevant molecules. Its ability to generate chiral pyrrolidine (B122466) rings is a cornerstone of its utility in this field. scirp.org

The compound serves as a key precursor for enantiopure cis-2,5-disubstituted pyrrolidines. scirp.org These pyrrolidine derivatives are not final products but crucial intermediates for a range of more complex targets. For example, they are used to synthesize unnatural dipeptide-alcohols, which are building blocks for peptidomimetics, molecules that mimic the structure and function of peptides. mdpi.com They also form the skeleton for novel chiral bicyclic thioureas, which have potential applications in catalysis and medicinal chemistry. scirp.org

The application of this compound extends to the total synthesis of natural products, particularly alkaloids. It was a starting material in the total synthesis of ferrugine (B3037758), a tropane (B1204802) alkaloid, and in synthetic studies toward other complex alkaloids like stemofoline (B1231652). bham.ac.uk Its use has also been explored in synthetic efforts towards the benzenoid analogues of huperzine A and huperzine B, which are of interest for their potential as acetylcholinesterase inhibitors. bath.ac.uk Furthermore, it has been used in reactions with peptides; Kajihara and colleagues reported a reaction involving a cysteine residue on a 10-residue peptide, demonstrating its potential for protein modification. ucl.ac.uk

The following table summarizes notable complex molecules synthesized using this compound as a key intermediate.

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. While traditional synthesis routes for this compound and its precursors involve reagents like thionyl chloride and molecular bromine, which pose environmental and safety challenges, research is moving towards more sustainable practices. kuleuven.beorgsyn.org

One area of focus is the replacement of hazardous solvents. For example, in the synthesis of the related compound 2,5-dibromohexanediamide (B1669862) (DBHDA) from adipoyl dichloride, a key intermediate derived from adipic acid, the hazardous solvent carbon tetrachloride has been successfully replaced with the less-polluting cyclohexane (B81311) for the bromination step. orgsyn.org This provides a template for developing greener syntheses for this compound itself.

In the realm of applications, the use of this compound in ATRP aligns with green chemistry principles. ATRP can often be conducted under milder conditions (e.g., room temperature) than traditional free-radical polymerizations, reducing energy consumption. ijpras.comcnrs.fr Furthermore, there is a growing body of research into conducting ATRP in more environmentally benign solvent systems, such as water/DMF or water/isopropanol (B130326) mixtures, which reduces the reliance on volatile organic compounds. rsc.orgresearchgate.net The concept of "Green" ATRP is an active field of study, aiming to minimize the environmental impact of polymerization processes. ijpras.com

The economic and environmental unsustainability of producing platform chemicals like muconic acid (a derivative of adipic acid) from petroleum-based feedstocks is also driving research into bio-based production routes. kuleuven.be As adipic acid is the ultimate precursor to this compound, the development of greener methods to produce adipic acid, such as through the hydrogenation of biologically-derived muconic acid, will directly improve the green credentials of its downstream derivatives. kuleuven.be

Q & A

Q. What are the standard synthetic routes for preparing diethyl meso-2,5-dibromoadipate, and how is its purity validated?

this compound is synthesized via bromination of diethyl adipate using bromine or HBr under controlled conditions. Purification involves fractional distillation or column chromatography. Purity is validated via GC (≥97%) and nuclear magnetic resonance (NMR) spectroscopy to confirm the meso configuration. Physical properties include a yellow viscous liquid state (density ~1.5 g/cm³) and CAS No. 869-10-3 .

Q. How is this compound utilized as an initiator in controlled polymerization?

The compound acts as a bifunctional atom transfer radical polymerization (ATRP) initiator for synthesizing α,ω-bromo-poly(acrylate)s. For example, in n-butyl acrylate (n-BuA) polymerization, it initiates growth from both termini, yielding polymers with narrow polydispersity (Đ < 1.3). Typical conditions: 0.02 mmol initiator, CuCl/Me₆TREN catalyst, isopropanol solvent, 60°C, 24 h .

Q. What analytical methods resolve diastereomers formed in reactions involving this compound?

Reactions with chiral amines (e.g., (S)-(-)-1-phenylethylamine) produce diastereomeric intermediates. These are separated via silica gel chromatography using hexane/ethyl acetate gradients. Diastereomeric ratios are quantified by ¹H NMR (e.g., splitting of methine proton signals) or chiral HPLC .

Advanced Research Questions

Q. How does the meso configuration influence stereochemical outcomes in pyrrolidine synthesis?

The meso configuration enables stereoselective cyclization. For example, reacting with (S)-(-)-1-phenylethylamine yields enantiopure pyrrolidines via kinetic resolution during hydrolysis. The reaction sequence involves cyclization → monohydrolysis → Grignard addition → debenzylation, achieving >98% enantiomeric excess (ee) in 30% overall yield .

Q. What mechanistic insights explain its role in cysteine-to-dehydroalanine conversion?

The dibromo-adipate core undergoes nucleophilic substitution with cysteine thiols, forming a transient thioether intermediate. Subsequent β-elimination (base-mediated) releases HBr and generates dehydroalanine. This is critical for site-specific protein modifications, as demonstrated in DMF at 25°C with 2 equiv. reagent .

Q. How can polymerization kinetics be optimized using this compound?

Key parameters:

- Monomer-to-initiator ratio : 150:1 for Mn ~15 kDa.

- Solvent polarity : Isopropanol improves control vs. toluene.

- Catalyst system : CuCl/Me₆TREN enhances rate vs. CuBr/PMDETA. Real-time monitoring via ¹H NMR (monomer conversion) and GPC (molecular weight evolution) ensures reproducibility .

Data Contradictions and Resolution

Discrepancies in reported diastereoselectivity for pyrrolidine derivatives

- Conflict : Studies report variable diastereomeric ratios (dr 3:1 to 5:1) in cyclization steps .

- Resolution : Selectivity depends on solvent (aprotic > protic) and base (K₂CO₃ > NaHCO₃). Polar aprotic solvents (e.g., DMF) stabilize transition states, improving dr to 5:1 .

Divergent ATRP outcomes with different acrylate monomers

- Conflict : Narrow Đ (<1.3) for n-BuA vs. broader Đ (>1.5) for octadecyl acrylate.

- Resolution : Hydrophobic monomers (e.g., octadecyl) reduce catalyst solubility, slowing deactivation. Adding 10% DMF restores control .

Methodological Tables

Q. Table 1. Reaction Conditions for Pyrrolidine Synthesis

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Cyclization | (S)-(-)-1-phenylethylamine, K₂CO₃, DMF, 80°C | cis-Pyrrolidine (dr 5:1) | |

| Monohydrolysis | NaOH, H₂O/THF, 0°C | Carboxylic acid (95%) | |

| Grignard Addition | MeMgBr, THF, -20°C | Tertiary alcohol (85%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.